5-[(2-Methyl-5-{[3-(trifluoromethyl)phenyl]carbamoyl}phenyl)amino]pyridine-3-carboxamide
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Overview
Description
ALW-II-49-7 targets DDR2 and DDR1. Other targets of ALW-II-49-7 are RAF1 and LYN. ALW-II-49-7 shows antiproliferative activity against DDR2-mutated lung cancer cell lines NCI-H2286 and HCC-366.
Scientific Research Applications
Synthesis and Structural Analysis
- The compound was involved in the synthesis of 3,5,7,11-tetraazatricyclo[7.3.1.02,7]tridec-2-ene-9-carboxamides using aminomethylation reactions, showcasing its versatility in generating complex heterocyclic structures (Dotsenko, Krivokolysko, & Litvinov, 2012).
- It played a crucial role in the structural rearrangement and crystallographic studies of triazolo-triazine derivatives, highlighting its importance in understanding molecular conformations and structural dynamics (L'abbé, Meutermans, Meervelt, King, & Lenstra, 2010).
Pharmaceutical Applications
- The compound contributed to the identification of potent Glycine Transporter 1 inhibitors, indicating its potential application in addressing neurological conditions (Yamamoto, Ohta, Abe, Kambe, Tsukiyama, Kawakita, Moriya, & Yasuhara, 2016).
- It was integral in the SAR studies related to NF-kappaB and AP-1 gene expression inhibitors, suggesting its application in therapeutic interventions targeting specific gene expressions (Palanki, Erdman, Gayo-Fung, Shevlin, Sullivan, Goldman, Ransone, Bennett, Manning, & Suto, 2000).
Chemical Synthesis and Analysis
- Its derivatives were synthesized and studied for their antimicrobial activities, showcasing the compound's potential in contributing to the development of new antimicrobial agents (Zhuravel, Kovalenko, Ivachtchenko, Balakin, & Kazmirchuk, 2005).
- The compound played a role in the innovative synthesis of pyrazolothienopyrimidines and imidazopyrazolothienopyrimidines compounds, highlighting its importance in creating novel chemical entities (Zaki, El-Dean, & Abdulrazzaq, 2015).
properties
CAS RN |
1135219-23-6 |
---|---|
Product Name |
5-[(2-Methyl-5-{[3-(trifluoromethyl)phenyl]carbamoyl}phenyl)amino]pyridine-3-carboxamide |
Molecular Formula |
C21H17F3N4O2 |
Molecular Weight |
414.4 g/mol |
IUPAC Name |
5-[2-methyl-5-[[3-(trifluoromethyl)phenyl]carbamoyl]anilino]pyridine-3-carboxamide |
InChI |
InChI=1S/C21H17F3N4O2/c1-12-5-6-13(8-18(12)27-17-7-14(19(25)29)10-26-11-17)20(30)28-16-4-2-3-15(9-16)21(22,23)24/h2-11,27H,1H3,(H2,25,29)(H,28,30) |
InChI Key |
SAAYRHKJHDIDPH-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C(C=C1)C(=O)NC2=CC=CC(=C2)C(F)(F)F)NC3=CN=CC(=C3)C(=O)N |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NC2=CC=CC(=C2)C(F)(F)F)NC3=CN=CC(=C3)C(=O)N |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
synonyms |
ALWII497; ALW II 49 7; ALW-II-49-7 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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